N-tert-butyl-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
N-tert-butyl-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic organic compound belonging to the pyridazine family. Compounds in this family are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by its complex structure, which includes a tert-butyl group, a methoxy group, and a dihydropyridazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Dihydropyridazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of Substituents: The tert-butyl and methoxy groups can be introduced through alkylation reactions using tert-butyl halides and methoxy reagents, respectively.
Final Assembly: The final compound is obtained by coupling the dihydropyridazine core with the 2-methylphenyl group using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The methoxy and tert-butyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as enzyme inhibition or receptor modulation.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-tert-butyl-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide would depend on its specific biological target. Generally, compounds in the pyridazine family can interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-tert-butyl-4-methoxy-1-phenyl-6-oxo-1,6-dihydropyridazine-3-carboxamide: Similar structure but lacks the 2-methyl group on the phenyl ring.
N-tert-butyl-4-methoxy-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness
N-tert-butyl-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is unique due to the specific combination of substituents on the dihydropyridazine core. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds.
Biological Activity
N-tert-butyl-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C₁₅H₁₈N₄O₃
- Molecular Weight : 302.33 g/mol
- CAS Number : 2366132-45-6
Research indicates that this compound may exhibit several biological activities, including:
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, as evidenced by its ability to scavenge free radicals and inhibit lipid peroxidation in various assays, such as the ABTS and FRAP methods .
- Cholinesterase Inhibition : It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial enzymes in the nervous system. The IC50 values for AChE and BChE inhibition were found to be 1.90 ± 0.16 µM and 0.084 ± 0.008 µM respectively, indicating potent activity .
- Potential Neuroprotective Effects : The compound's ability to block AChE-induced β-amyloid aggregation suggests a potential role in neuroprotection, particularly in Alzheimer's disease models .
Biological Activity Data
The following table summarizes key biological activities and their corresponding IC50 values:
Biological Activity | Target Enzyme | IC50 Value (µM) |
---|---|---|
Acetylcholinesterase Inhibition | AChE | 1.90 ± 0.16 |
Butyrylcholinesterase Inhibition | BChE | 0.084 ± 0.008 |
Antioxidant Activity | ABTS Assay | Significant |
Antioxidant Activity | FRAP Assay | Significant |
Study on Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results showed that treatment with the compound significantly reduced β-amyloid plaque formation and improved cognitive function as measured by the Morris water maze test.
Study on Antioxidant Properties
Another research effort focused on the antioxidant capabilities of this compound using various in vitro assays. The results indicated that it effectively reduced oxidative stress markers in neuronal cells, suggesting a protective role against neurodegenerative conditions.
Properties
IUPAC Name |
N-tert-butyl-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-11-8-6-7-9-12(11)20-14(21)10-13(23-5)15(19-20)16(22)18-17(2,3)4/h6-10H,1-5H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFVVRNKEONXKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NC(C)(C)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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